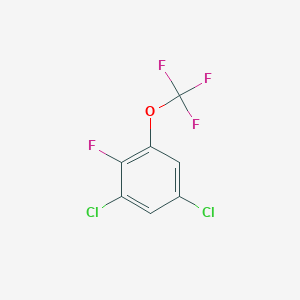

1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKZGAQHFKLBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221196 | |

| Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806317-33-8 | |

| Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806317-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique trifluoromethoxy group enhances its chemical stability and lipophilicity, which can influence its biological activity and pharmacokinetics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H2Cl2F4O

- Molecular Weight : 227.00 g/mol

- CAS Number : 168971-68-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethoxy Group : This group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better cell membrane penetration and prolonged action in biological systems .

- Chlorine and Fluorine Atoms : The presence of halogens can significantly affect the compound's interaction with biological targets, often leading to increased binding affinity and altered pharmacodynamics.

Biological Assays and Findings

Research has demonstrated various biological activities associated with compounds similar to this compound:

- Antimicrobial Activity : Studies have shown that halogenated aromatic compounds exhibit potent antimicrobial properties. For instance, derivatives with similar structures have been tested against a range of bacteria and fungi with varying degrees of efficacy .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

- Anti-Cancer Potential : The trifluoromethoxy group has been linked to enhanced anti-cancer activity in various studies. For example, compounds containing this group have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Scientific Research Applications

Organic Synthesis

1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows chemists to create diverse derivatives that can be utilized in various chemical reactions, including:

- Cross-coupling reactions : This compound can participate in reactions such as Suzuki or Stille coupling, leading to the formation of biaryl compounds.

- Functionalization : The presence of multiple halogen atoms facilitates nucleophilic substitutions and other functionalization strategies.

Pharmaceutical Development

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. The electron-withdrawing nature of the trifluoromethoxy group enhances its binding affinity to biological targets such as enzymes and receptors. Studies have shown:

- Mechanisms of Action : Investigations reveal that the compound may inhibit specific enzymes or modulate receptor activity, which is crucial for therapeutic applications.

- Drug Discovery Programs : Its unique structure makes it a candidate for new drug development, particularly in targeting diseases that require innovative therapeutic approaches.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis through enzyme inhibition.

- Anticancer Properties : Another research project explored the compound's effects on cancer cell lines. Results indicated that it induced apoptosis in certain cancer cells, suggesting a potential pathway for developing anticancer agents.

Comparison with Similar Compounds

Key Observations :

- Boiling Point : The 4-substituted brominated analog (153–155°C) likely has a higher boiling point than its 3-substituted isomer due to differences in molecular symmetry and dipole interactions .

- Density : The density of 1.62 g/cm³ for 1-bromo-4-(trifluoromethoxy)benzene reflects the influence of the heavier bromine atom and trifluoromethoxy group. The target compound, with two chlorines and a fluorine, may exhibit a lower density due to reduced atomic mass compared to bromine.

Data Table of Comparative Properties

Refer to Table 1 in Section 2.2 for a summary of physicochemical properties.

Preparation Methods

Fluorination and Chlorination of Benzene Derivatives

A common route starts with a chlorinated benzene derivative such as pentachlorobenzonitrile or pentachlorobenzene. Fluorination is achieved using potassium fluoride in polar aprotic solvents like dimethylformamide (DMF), often with phase transfer catalysts such as hexamethylguanidine fluoride to enhance fluorine incorporation.

| Step | Reactants | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Pentachlorobenzonitrile + KF + DMF + hexamethylguanidine fluoride | 110–150 °C, 8–10 h, stirring | Formation of 3,5-dichloro-2,4,6-trifluorobenzonitrile | 68–82 |

| 2 | Hydrolysis with NaOH (20–50%) | 90–120 °C for hydrolysis; 120–150 °C for decarboxylation | Conversion to 1,3-dichloro-2,4,6-trifluorobenzene | 85–88 |

This method is adapted from a patent describing similar fluorinated chlorobenzene derivatives and involves careful temperature control to optimize fluorination and hydrolysis steps.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is introduced typically by nucleophilic substitution on a fluorinated aromatic precursor or via trifluoromethylation reactions.

- One approach involves using trifluoromethylating agents under reflux conditions in solvents like absolute ethanol with glacial acetic acid as a catalyst.

- The reaction parameters such as reaction time, solvent choice, and stoichiometry significantly influence the yield and purity.

- Pressure reduction during solvent evaporation is used to improve product purity.

Representative Synthetic Route for this compound

- Starting material: 1,3,5-trichlorobenzene or pentachlorobenzonitrile.

- Selective fluorination: Using potassium fluoride and phase transfer catalyst in DMF at elevated temperatures (110–150 °C).

- Hydrolysis and decarboxylation: Treatment with sodium hydroxide solution at 90–150 °C to convert nitrile intermediates to the corresponding fluorochlorobenzene.

- Trifluoromethoxylation: Nucleophilic substitution with trifluoromethoxide sources or trifluoromethylating agents under reflux in ethanol/acetic acid.

- Purification: Isolation by extraction and distillation under reduced pressure to obtain the pure target compound.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fluorination | Pentachlorobenzonitrile + KF + DMF + catalyst; 110–150 °C, 8–10 h | 3,5-Dichloro-2,4,6-trifluorobenzonitrile | 68–82 | Phase transfer catalyst improves fluorination |

| 2 | Hydrolysis & Decarboxylation | NaOH (20–50%), 90–120 °C hydrolysis; 120–150 °C decarboxylation | 1,3-Dichloro-2,4,6-trifluorobenzene | 85–88 | Controlled temperature critical for complete reaction |

| 3 | Trifluoromethoxylation | Trifluoromethylating agents in ethanol/acetic acid, reflux | This compound | 70–90* | Reaction time and solvent affect yield and purity |

| 4 | Purification | Reduced pressure distillation | Pure target compound | — | Pressure reduction improves purity |

*Yield range based on analogous compounds and literature optimization.

Research Findings and Optimization Insights

- Phase Transfer Catalysts: Hexamethylguanidine fluoride and related guanidine derivatives enhance fluorination efficiency by facilitating fluoride ion transfer into organic phase.

- Temperature Control: Maintaining reaction temperatures within specified ranges ensures high conversion and limits side reactions.

- Solvent Effects: Polar aprotic solvents like DMF are preferred for fluorination; absolute ethanol with acetic acid catalysis is effective for trifluoromethoxylation.

- Reaction Time: Extended reaction times (6–10 hours) are necessary for complete fluorination and hydrolysis.

- Purification Techniques: Reduced pressure distillation and layering extraction methods improve product purity and yield.

Q & A

(Basic) What are the optimal synthetic routes for preparing 1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of polyhalogenated trifluoromethoxybenzene derivatives typically involves multi-step halogenation and functional group interconversion. Key steps include:

- Electrophilic substitution : Sequential introduction of halogens (Cl, F) via controlled reaction conditions (e.g., using Cl₂ in the presence of Lewis acids for chlorination).

- Trifluoromethoxy group installation : Direct fluorination or substitution using reagents like CsF or AgF under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reactivity by stabilizing intermediates .

Optimization strategies : - Monitor reaction progress via GC-MS or HPLC to identify byproducts.

- Adjust stoichiometry of halogenating agents to minimize over-substitution.

- Use catalytic Pd or Cu for selective coupling reactions .

(Advanced) How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group (EWG) due to its inductive (-I) effect, which activates the benzene ring toward NAS. Key considerations:

- Positional effects : The meta-directing nature of -OCF₃ directs nucleophiles to positions 4 and 6, but steric hindrance from adjacent halogens (Cl, F) may alter regioselectivity .

- Kinetic vs. thermodynamic control : Use low temperatures (-78°C) to favor kinetic products (e.g., para-substitution) or elevated temperatures for thermodynamic outcomes .

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and transition states .

(Advanced) How can researchers resolve contradictions in reported spectroscopic data for halogenated trifluoromethoxybenzene derivatives?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift peaks due to hydrogen bonding .

- Dynamic effects : Conformational flexibility of the trifluoromethoxy group may cause splitting in ¹⁹F NMR. Use variable-temperature NMR to identify rotamers .

- Validation protocols : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular structure .

(Basic) What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming substitution patterns. For example, ¹⁹F NMR distinguishes between -CF₃ and -OCF₃ groups (δ ~ -55 to -60 ppm for -OCF₃) .

- Mass spectrometry : ESI-MS or EI-MS identifies molecular ions and fragmentation patterns. Use isotope labeling to track halogen incorporation .

- X-ray diffraction : Resolves ambiguities in regiochemistry for crystalline derivatives .

(Advanced) How can researchers design experiments to study the biological interactions of this compound with target enzymes or receptors?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with protein targets (e.g., cytochrome P450 enzymes). Focus on halogen bonding interactions facilitated by Cl and F atoms .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Compare half-life (t₁/₂) with non-fluorinated analogs .

(Advanced) What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?

Methodological Answer:

- Ligand design : Bulky phosphine ligands (e.g., SPhos, XPhos) enhance catalytic activity in Suzuki-Miyaura couplings by reducing steric clash .

- Microwave-assisted synthesis : Accelerate reaction rates to overcome kinetic barriers .

- Protecting groups : Temporarily mask reactive halogens (e.g., silyl ethers for -OH intermediates) to direct coupling to desired positions .

(Basic) How does the presence of multiple halogens impact the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

- Thermal stability : TGA-DSC analysis reveals decomposition temperatures. Cl and F atoms increase thermal stability due to strong C-X bonds .

- Photolytic degradation : UV-Vis spectroscopy identifies λmax for photoactive intermediates. Halogenated aromatics often undergo homolytic cleavage under UV light, forming radicals .

- Stabilization methods : Add radical scavengers (e.g., BHT) or store compounds in amber vials to prevent light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.